

# Application Notes: Thy-1 (OX7) Antibody for Fibroblast Sorting

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## Compound of Interest

Compound Name: SC-53116 hydrochloride

Cat. No.: B137555

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## Introduction

The Thy-1 cell surface antigen (CD90) is a glycosylphosphatidylinositol (GPI)-anchored glycoprotein that serves as a key marker for identifying and isolating fibroblasts from various tissues. The expression of Thy-1 can be heterogeneous, defining distinct fibroblast subpopulations with different functional capacities. For instance, in some tissues, Thy-1 positive (Thy-1+) fibroblasts are associated with a myofibroblastic phenotype, while Thy-1 negative (Thy-1-) fibroblasts may have a greater propensity to differentiate into lipofibroblasts. [1][2] The monoclonal antibody OX7 is a valuable tool for researchers, specifically recognizing the Thy-1.1 allotype found in certain strains of rats and mice, enabling the isolation of pure fibroblast populations for a wide range of research applications.

## Applications

The isolation of Thy-1+ fibroblasts is crucial for numerous research areas, including:

- **Fibrosis Research:** Studying the role of specific fibroblast subsets in the pathogenesis of fibrotic diseases in organs such as the lung, liver, and skin.[3][4]
- **Wound Healing:** Investigating the distinct contributions of fibroblast populations to tissue repair and regeneration.
- **Cancer Research:** Elucidating the role of cancer-associated fibroblasts (CAFs) in the tumor microenvironment.

- Stem Cell Biology and Regenerative Medicine: Characterizing and isolating mesenchymal stem cells, which are often Thy-1 positive.[5]
- Drug Development: Screening and validating therapeutic compounds that target specific fibroblast functions.

### Choice of Sorting Method

Two primary methods are employed for sorting fibroblasts using the Thy-1 (OX7) antibody:

- Fluorescence-Activated Cell Sorting (FACS): This technique offers high purity and the ability to sort cells based on the expression level of Thy-1. It is the preferred method when the highest possible purity is required and for isolating multiple fibroblast subpopulations simultaneously.
- Magnetic-Activated Cell Sorting (MACS): MACS is a high-throughput method that is gentle on cells and can process large numbers of cells rapidly. It is ideal for enriching the Thy-1+ fibroblast population for subsequent culture or analysis. Both positive and negative selection strategies can be employed.[6][7]

## Quantitative Data Summary

The expression of Thy-1 on fibroblasts can vary depending on the tissue source and species. The purity and yield of sorted cells are critical parameters for downstream applications.

Parameter	Species/Tissue	Value	Reference
Thy-1+ Fibroblasts (Baseline)	Human Myometrium	41-94%	[1]
Human Orbit	55-95%	[1]	
Normal Human Lung	91.7 ± 8%	[8]	
Purity of Sorted Subsets	Human Myometrial Fibroblasts (Thy-1+)	>99%	[1]
Human Myometrial Fibroblasts (Thy-1-)	>99%	[1]	
Human Graves' Orbital Fibroblasts (Thy-1+)	>99%	[1]	
Human Graves' Orbital Fibroblasts (Thy-1-)	>97%	[1]	

## Experimental Protocols

### Protocol 1: Isolation of Murine Fibroblasts by Fluorescence-Activated Cell Sorting (FACS)

This protocol describes the isolation of Thy-1+ fibroblasts from murine skin tissue.

Materials:

- Murine skin tissue
- Digestion Buffer: Collagenase Type I (1 mg/mL) and DNase I (100 U/mL) in DMEM
- FACS Buffer: PBS with 2% FBS and 2 mM EDTA
- Anti-mouse CD16/32 (Fc block)
- FITC-conjugated anti-mouse Thy-1.1 (OX7) antibody

- Propidium Iodide (PI) or other viability dye
- 70  $\mu$ m and 40  $\mu$ m cell strainers
- Flow cytometer with sorting capabilities

#### Procedure:

- Tissue Digestion:
  1. Excise murine skin and mince it into small pieces.
  2. Incubate the tissue in Digestion Buffer for 60-90 minutes at 37°C with gentle agitation.
  3. Neutralize the digestion with DMEM containing 10% FBS.
  4. Filter the cell suspension through a 70  $\mu$ m cell strainer, followed by a 40  $\mu$ m cell strainer to obtain a single-cell suspension.
  5. Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in FACS Buffer.
- Antibody Staining:
  1. Count the cells and adjust the concentration to  $1 \times 10^7$  cells/mL in FACS Buffer.
  2. Block non-specific antibody binding by incubating the cells with anti-mouse CD16/32 (Fc block) for 10 minutes on ice.
  3. Add the FITC-conjugated anti-mouse Thy-1.1 (OX7) antibody at the manufacturer's recommended concentration (typically 1:100 to 1:400).
  4. Incubate for 30 minutes on ice in the dark.
  5. Wash the cells twice with 1-2 mL of cold FACS Buffer, centrifuging at 300 x g for 5 minutes after each wash.
  6. Resuspend the final cell pellet in FACS Buffer at a concentration of  $1-5 \times 10^6$  cells/mL.
- Flow Cytometry and Sorting:

1. Add a viability dye such as Propidium Iodide (PI) to the cell suspension just before analysis to exclude dead cells.
2. Set up the flow cytometer with appropriate voltage and compensation settings using unstained and single-color controls.
3. Gate on the live, single-cell population.
4. Within the live, single-cell gate, identify the Thy-1 positive population based on FITC fluorescence.
5. Sort the Thy-1+ cells into a collection tube containing cell culture medium or FACS Buffer.
6. Assess the purity of the sorted population by re-analyzing a small aliquot.

## Protocol 2: Enrichment of Rat Fibroblasts by Magnetic-Activated Cell Sorting (MACS)

This protocol outlines the positive selection of Thy-1+ fibroblasts from a single-cell suspension of rat tissue.

### Materials:

- Single-cell suspension from rat tissue (e.g., lung, liver)
- MACS Buffer: PBS, pH 7.2, 0.5% BSA, and 2 mM EDTA
- Anti-rat Thy-1.1 (OX7) antibody, biotin-conjugated
- Anti-Biotin MicroBeads
- LS Columns
- MACS Separator

### Procedure:

- Cell Preparation:

1. Prepare a single-cell suspension from the tissue of interest as described in Protocol 1, Step 1.
  2. Resuspend the cells in cold MACS Buffer at a concentration of  $10^7$  cells per 100  $\mu$ L.
- Magnetic Labeling:
    1. Add the biotin-conjugated anti-rat Thy-1.1 (OX7) antibody at the recommended concentration.
    2. Incubate for 15 minutes at 4°C.
    3. Wash the cells with 1-2 mL of MACS Buffer and centrifuge at 300 x g for 10 minutes.
    4. Resuspend the cell pellet in 80  $\mu$ L of MACS Buffer per  $10^7$  cells.
    5. Add 20  $\mu$ L of Anti-Biotin MicroBeads per  $10^7$  cells.
    6. Incubate for 15 minutes at 4°C.
    7. Wash the cells by adding 1-2 mL of MACS Buffer per  $10^7$  cells and centrifuge at 300 x g for 10 minutes.
    8. Resuspend the cells in 500  $\mu$ L of MACS Buffer.
  - Magnetic Separation:
    1. Place an LS Column in the magnetic field of a MACS Separator.
    2. Prepare the column by rinsing it with 3 mL of MACS Buffer.
    3. Apply the cell suspension onto the column.
    4. Collect the flow-through containing the unlabeled (Thy-1-) cells.
    5. Wash the column three times with 3 mL of MACS Buffer. Collect the washes and combine with the flow-through if the Thy-1- fraction is desired.
    6. Remove the column from the magnetic field and place it on a new collection tube.

7. Pipette 5 mL of MACS Buffer onto the column and firmly push the plunger to elute the magnetically labeled (Thy-1+) cells.

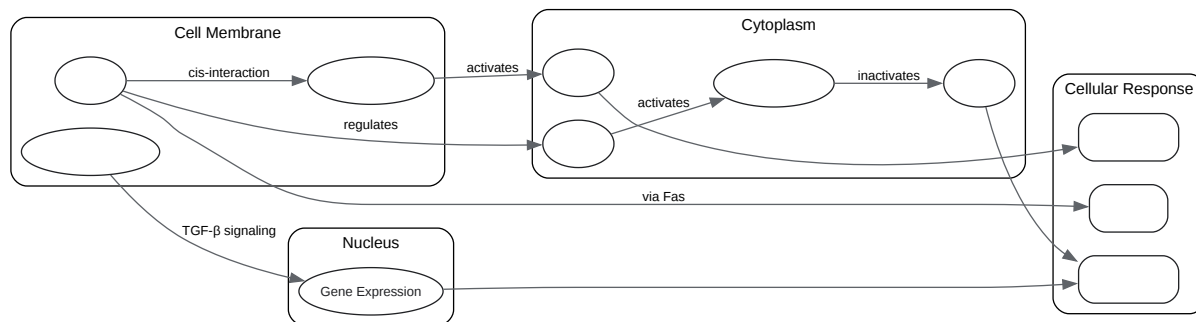
8. The eluted fraction contains the enriched Thy-1+ fibroblasts.

## Visualizations

### Experimental Workflow for Fibroblast Sorting







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